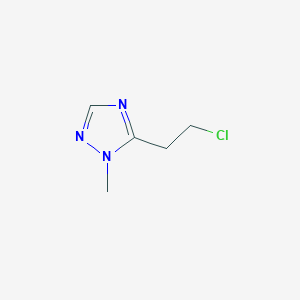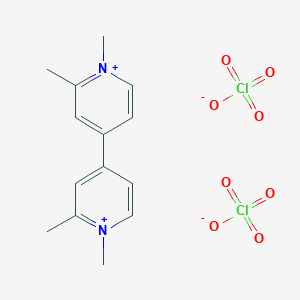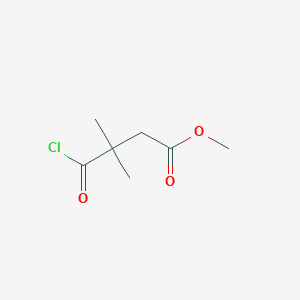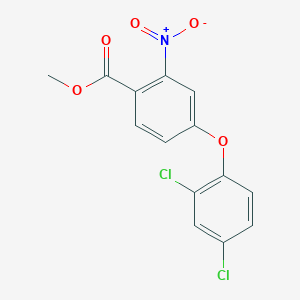![molecular formula C22H19N3O4 B14344148 N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide CAS No. 100278-36-2](/img/structure/B14344148.png)
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both hydroxyphenyl and methoxybenzoyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxybenzaldehyde and 4-aminobenzamide, followed by the introduction of the 4-methoxybenzoyl group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated systems to maintain consistency and purity. The use of catalysts and solvents is optimized to enhance yield and reduce production costs. Quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyphenyl group can form hydrogen bonds with active sites, while the methoxybenzoyl group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar aromatic structure.
Ethyl acetoacetate: An organic compound used as a chemical intermediate.
Thiosulfate: An oxyanion of sulfur with various industrial applications.
Uniqueness: N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide is unique due to its combination of hydroxyphenyl and methoxybenzoyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
100278-36-2 |
|---|---|
Formule moléculaire |
C22H19N3O4 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C22H19N3O4/c1-29-19-12-8-15(9-13-19)21(27)24-18-10-6-16(7-11-18)22(28)25-23-14-17-4-2-3-5-20(17)26/h2-14,26H,1H3,(H,24,27)(H,25,28)/b23-14+ |
Clé InChI |
IEGAGSHGRUFTOK-OEAKJJBVSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3O |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)



![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)





![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)


